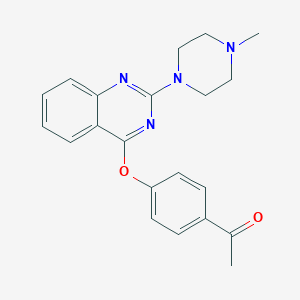
Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)-, also known as AZD4547, is a small molecule inhibitor that targets fibroblast growth factor receptor (FGFR) tyrosine kinases. It has shown promise in the treatment of various types of cancer, including breast cancer, lung cancer, and gastric cancer.
科学研究应用
Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer. It has shown promising results in inhibiting the growth of cancer cells and reducing tumor size. In addition, Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- has been shown to increase the effectiveness of chemotherapy and radiation therapy in cancer treatment.
作用机制
Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- targets FGFR tyrosine kinases, which play a critical role in cancer cell growth and survival. By inhibiting the activity of these kinases, Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- prevents the growth and proliferation of cancer cells. In addition, Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- has been shown to induce apoptosis (programmed cell death) in cancer cells, further reducing tumor growth.
Biochemical and Physiological Effects:
Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of FGFR1, FGFR2, and FGFR3, which are all implicated in cancer cell growth and survival. In addition, Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- has been shown to reduce the expression of genes involved in cancer cell proliferation and survival. Finally, Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- has been shown to induce apoptosis in cancer cells, leading to reduced tumor growth.
实验室实验的优点和局限性
Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical and clinical trials, providing a wealth of data on its mechanism of action and efficacy. However, there are also limitations to the use of Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- in lab experiments. It is a potent inhibitor of FGFR tyrosine kinases, which may make it difficult to distinguish between the effects of Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- and other inhibitors of these kinases. In addition, the use of Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- may be limited by its toxicity and side effects.
未来方向
There are several potential future directions for research on Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)-. One area of research is the development of combination therapies that include Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- and other inhibitors of cancer cell growth and survival. Another area of research is the development of more selective inhibitors of FGFR tyrosine kinases, which may reduce the toxicity and side effects of Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)-. Finally, there is a need for further research on the mechanism of action of Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- and its potential use in the treatment of other types of cancer.
合成方法
The synthesis of Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- involves several steps, starting with the reaction of 4-hydroxyphenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. This intermediate is then reacted with 2-(4-methyl-1-piperazinyl)aniline to form the corresponding amide. The amide is then reacted with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride to form the quinazoline ring. Finally, the quinazoline intermediate is reacted with 4-(dimethylamino)phenol to form the target compound, Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)-.
属性
CAS 编号 |
129112-42-1 |
|---|---|
产品名称 |
Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- |
分子式 |
C21H22N4O2 |
分子量 |
362.4 g/mol |
IUPAC 名称 |
1-[4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]oxyphenyl]ethanone |
InChI |
InChI=1S/C21H22N4O2/c1-15(26)16-7-9-17(10-8-16)27-20-18-5-3-4-6-19(18)22-21(23-20)25-13-11-24(2)12-14-25/h3-10H,11-14H2,1-2H3 |
InChI 键 |
BTNKYUBXQPGOCR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)N4CCN(CC4)C |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)N4CCN(CC4)C |
其他 CAS 编号 |
129112-42-1 |
同义词 |
Acetophenol, 4-(2-(4-methyl-1-piperzinyl)-4-quinazolinyloxy)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide](/img/structure/B157488.png)
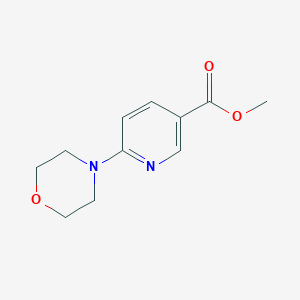
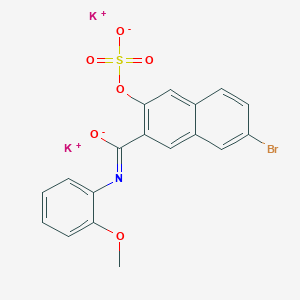
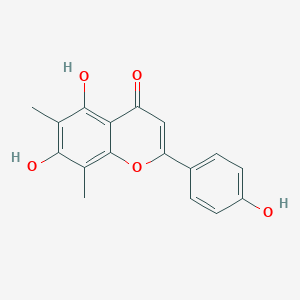
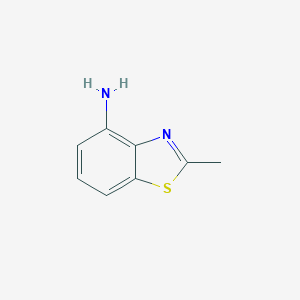
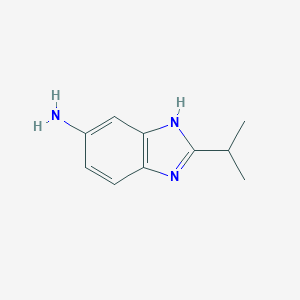

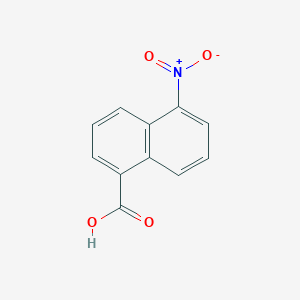
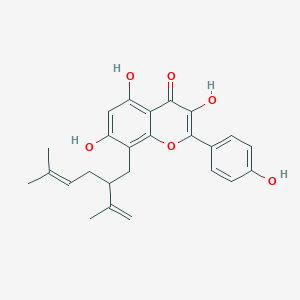
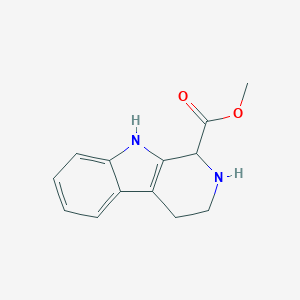
![(7-Amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid](/img/structure/B157510.png)
![3-(3-Cyclohexen-1-yl)-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B157513.png)

